molecular formula C16H21BO3 B6148607 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydronaphthalen-2-one CAS No. 1191063-75-8

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydronaphthalen-2-one

Cat. No. B6148607
CAS RN: 1191063-75-8
M. Wt: 272.1
InChI Key:
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Description

The compound “6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydronaphthalen-2-one” is a complex organic molecule. It contains a tetrahydronaphthalen-2-one group attached to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the tetrahydronaphthalen-2-one group and the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group . The exact structure would need to be determined through techniques such as X-ray diffraction .


Chemical Reactions Analysis

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, a component of the compound, is known to participate in various chemical reactions. It can undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . It can also couple with aryl iodides in the presence of a copper catalyst to form aryl boronates .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, it is classified as Acute Tox. 4 Oral, Carc. 2, Eye Irrit. 2, Flam. Liq. 2, STOT SE 3, and Water-react 2 . It is recommended to handle it under inert gas (nitrogen or Argon) at 2-8°C .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydronaphthalen-2-one' involves the use of a Suzuki coupling reaction between a boronic acid and an aryl halide. The boronic acid is first converted to a boronate ester, which is then reacted with the aryl halide in the presence of a palladium catalyst to form the desired product.", "Starting Materials": [ "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "1-bromo-2-naphthoic acid", "potassium carbonate", "palladium acetate", "tri-o-tolylphosphine", "1,4-dioxane", "water" ], "Reaction": [ "Step 1: Conversion of boronic acid to boronate ester - In a round-bottom flask, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.5 equiv) is added to a solution of 1-bromo-2-naphthoic acid (1 equiv) in 1,4-dioxane. To this mixture, potassium carbonate (2 equiv) is added and the reaction mixture is stirred at room temperature for 24 hours. The resulting boronate ester is isolated by filtration and washed with water.", "Step 2: Suzuki coupling reaction - To a solution of the boronate ester (1 equiv) in 1,4-dioxane, palladium acetate (0.05 equiv) and tri-o-tolylphosphine (0.1 equiv) are added. The mixture is stirred at room temperature for 30 minutes. To this mixture, 1-bromo-2-naphthoic acid (1 equiv) is added and the reaction mixture is heated at 80°C for 24 hours. The resulting product is purified by column chromatography to yield the desired compound." ] }

CAS RN

1191063-75-8

Product Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydronaphthalen-2-one

Molecular Formula

C16H21BO3

Molecular Weight

272.1

Purity

95

Origin of Product

United States

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